Icofungipen

描述

Structure

3D Structure

属性

IUPAC Name |

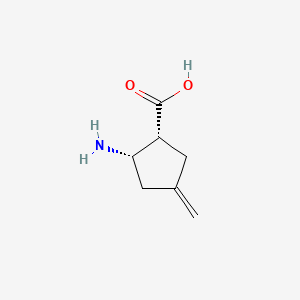

(1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOUGZGFAYMUIO-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173515 | |

| Record name | Icofungipen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198022-65-0 | |

| Record name | Icofungipen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198022650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icofungipen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOFUNGIPEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I20202Q8M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icofungipen: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icofungipen (formerly known as PLD-118 and BAY 10-8888) is a novel, orally bioavailable antifungal agent belonging to the β-amino acid class.[1][2] It represents a significant departure from existing antifungal classes due to its unique mechanism of action, which involves the inhibition of fungal protein synthesis.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development history of this compound, with a focus on the experimental data and methodologies that have defined its preclinical and clinical profile.

Discovery and Origin

The development of this compound originated from studies on cispentacin, a natural cyclic β-amino acid isolated from Bacillus cereus and Streptomyces setonii, which exhibited notable anti-yeast activity.[3] In an effort to discover novel, orally active, and safe antifungal compounds, cyclic β-amino acids were further investigated by Bayer AG. This research led to the identification of (−)-(1R,2S)-2-amino-4-methylene-cyclopentane carboxylic acid, which was initially designated as BAY 10-8888.[1] The compound was subsequently licensed to GlaxoSmithKline Research Centre Zagreb Ltd. (formerly PLIVA) and renamed PLD-118, with the generic name this compound.[1][4]

Mechanism of Action

This compound's antifungal activity stems from its ability to disrupt protein biosynthesis in susceptible fungi.[1][5] The compound is actively transported into yeast cells where it competitively inhibits isoleucyl-tRNA synthetase (IleRS).[1][6] This inhibition prevents the charging of tRNA with isoleucine, thereby halting protein translation and ultimately leading to fungal cell growth inhibition.[6] Computational studies have shown that this compound binds effectively to the active site of Candida albicans IleRS, with its carboxylic acid group orienting towards the Connective Polypeptide (CP) core loop, leading to a more stable complex compared to the natural substrate, isoleucine.[6]

Preclinical Development

In Vitro Activity

The in vitro antifungal activity of this compound has been evaluated against various Candida species. A crucial aspect of this testing is the use of chemically defined growth media, as the presence of free amino acids can compete with the uptake of the compound, leading to falsely elevated Minimum Inhibitory Concentrations (MICs).[1][5]

Table 1: In Vitro Susceptibility of Candida albicans to this compound

| Strain(s) | No. of Strains | Medium | Incubation | MIC Range (µg/mL) |

| C. albicans | 69 | Yeast Nitrogen Base | 24h at 30-37°C | 4 to 32[1][5] |

| C. albicans PSCF 0440 | 1 | Yeast Nitrogen Base | 24h | 0.5 to 4[1] |

| C. albicans ATCC 90028 | 1 | Yeast Nitrogen Base | 24h | 4 to 8[1] |

| C. albicans PSCF 0085 | 1 | Yeast Nitrogen Base | 24h | 8 to 64[1] |

| C. albicans NIH 8621 | 1 | Yeast Nitrogen Broth-1% Glucose | 24h & 48h | 0.5 (MIC-2)[3] |

Experimental Protocol: In Vitro Susceptibility Testing

The MIC of this compound was determined using a broth microdilution method.[1][3]

-

Medium Preparation: A chemically defined medium, such as Yeast Nitrogen Base (YNB) or Yeast Nitrogen Broth with 1% glucose (YNG), adjusted to a pH of 6 to 7, was used.[1][3] This is critical to avoid competition for uptake by exogenous amino acids.

-

Inoculum Preparation: Candida albicans isolates were cultured on Sabouraud dextrose agar plates. A suspension was prepared and adjusted to achieve a final inoculum of 50 to 100 CFU/well in the microtiter plates.[1][5]

-

Drug Dilution: this compound was dissolved in a suitable solvent (e.g., phosphate buffer) to create a stock solution, from which serial dilutions were made in the assay medium.[1]

-

Incubation: The microtiter plates were incubated at 30 to 37°C for 24 to 48 hours.[1][3]

-

MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of fungal growth (e.g., 50% inhibition, or MIC-2) compared to a drug-free control well.[3]

References

- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound (PLIVA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Icofungipen (BAY 10-8888): Chemical Structure, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icofungipen (also known as BAY 10-8888 and PLD-118) is a synthetic, orally bioavailable β-amino acid derivative with potent antifungal activity, primarily against Candida species. Its unique mechanism of action, involving the inhibition of fungal isoleucyl-tRNA synthetase, distinguishes it from existing antifungal classes and confers activity against azole-resistant strains. This technical guide provides a comprehensive overview of this compound's chemical structure, mechanism of action, and key preclinical data, including in vitro antifungal activity and in vivo efficacy and pharmacokinetics. Detailed experimental methodologies for crucial preclinical assessments are also presented to support further research and development efforts.

Chemical Structure and Identification

This compound is a cyclic β-amino acid.[1] Its chemical identity is defined by the following parameters:

| Identifier | Value |

| IUPAC Name | (1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid[2] |

| Synonyms | BAY 10-8888, PLD-118[2] |

| Molecular Formula | C₇H₁₁NO₂[2] |

| Molecular Weight | 141.17 g/mol [2] |

| CAS Number | 198022-65-0[2] |

| SMILES String | C=C1C--INVALID-LINK--N">C@HC(=O)O[2] |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound (BAY 10-8888)

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the literature describes an efficient asymmetric synthesis. A key step in this synthesis involves the highly enantioselective, quinine-mediated alcoholysis of a meso-anhydride intermediate. This process has been demonstrated on a pilot-plant scale. The overall yield of the reported seven-step synthesis is approximately 25%.

Mechanism of Action

This compound exerts its antifungal effect through a highly specific mechanism of action that involves the inhibition of protein synthesis.[3] The compound is actively transported into fungal cells, where it competitively inhibits isoleucyl-tRNA synthetase.[3][4] This enzyme is crucial for charging tRNA with isoleucine, an essential step in protein translation. By blocking this process, this compound effectively halts protein synthesis, leading to the cessation of fungal growth and cell death.[5][6]

Quantitative Data

In Vitro Antifungal Activity

This compound has demonstrated significant in vitro activity against various Candida species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from preclinical studies.

| Organism | Strain(s) | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 69 clinical isolates | 4 - 32 | 8 - 32 | [3][7] |

| Candida albicans | - | 16 - 64 | - | [7] |

In Vivo Pharmacokinetics in Rabbits

Pharmacokinetic studies in persistently neutropenic rabbits with disseminated candidiasis revealed dose-dependent but not dose-proportional pharmacokinetics.

| Dosage (mg/kg, i.v., b.i.d.) | Cmax (µg/mL) (mean ± SD) | Clearance (L/h/kg) (mean) |

| 2 | 23.09 ± 4.86 | 0.19 |

| 5 | - | - |

| 12.5 | 54.58 ± 4.56 | 0.42 |

Data from a study in persistently neutropenic rabbits.

The elimination half-life (t½) in rabbits was found to be between 1.62 and 4.03 hours.[6]

In Vivo Efficacy

This compound has shown dose-dependent protection in animal models of systemic Candida albicans infection.

| Animal Model | Dosage | Route | Efficacy | Reference(s) |

| Mouse | 10 - 20 mg/kg/day | Oral | Dose-dependent protection | [3] |

| Rat | 2 - 10 mg/kg/day | Oral | Dose-dependent protection | [3] |

| Mouse | 5 - 25 mg/kg (twice daily for 7 days) | Oral | Dose-dependent protection | [7] |

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Materials:

-

This compound

-

Yeast Nitrogen Base (YNB) medium

-

Candida albicans isolates

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Candida albicans is cultured on a suitable agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer. The suspension is then diluted in YNB medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: A stock solution of this compound is prepared. Serial twofold dilutions are made in YNB medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a microplate reader.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol describes a general procedure to evaluate the in vivo efficacy of this compound in a lethal infection model.

Materials:

-

This compound

-

Candida albicans isolate

-

Immunocompetent or immunocompromised mice

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Sterile saline

Procedure:

-

Infection: Mice are infected intravenously with a lethal dose of Candida albicans. The inoculum size is predetermined to cause mortality in control animals within a specific timeframe.

-

Treatment: Treatment with this compound or vehicle control is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered orally or via the desired route at various dose levels. Treatment is typically continued for a defined period (e.g., 7 days).

-

Monitoring: Animals are monitored daily for signs of illness and mortality for a predetermined observation period (e.g., 21 days).

-

Efficacy Assessment: The primary endpoint is the survival rate of the treated groups compared to the vehicle control group. Statistical analysis (e.g., Kaplan-Meier survival analysis) is used to determine the significance of the observed protection.

-

Fungal Burden (Optional): At the end of the study or at specific time points, organs (e.g., kidneys, brain) can be harvested, homogenized, and plated on a suitable agar medium to determine the fungal burden (CFU/gram of tissue).

Conclusion

This compound represents a promising antifungal agent with a novel mechanism of action that is effective against Candida species, including those resistant to existing therapies. Its oral bioavailability and demonstrated in vivo efficacy make it a candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound and related compounds. Further studies are warranted to fully elucidate its clinical utility and to explore its activity against a broader range of fungal pathogens.

References

- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

Icofungipen's Spectrum of Activity Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icofungipen (formerly PLD-118 or V-118) is a novel antifungal agent with a distinct mechanism of action, offering a potential new therapeutic avenue for the treatment of candidiasis. As a synthetic derivative of the naturally occurring β-amino acid cispentacin, this compound targets a fundamental cellular process in fungi: protein synthesis. This technical guide provides an in-depth overview of this compound's spectrum of activity against a range of clinically relevant Candida species, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Core Mechanism of Action

This compound exerts its antifungal effect by selectively inhibiting fungal isoleucyl-tRNA synthetase (Irs). This enzyme is crucial for protein biosynthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By competitively inhibiting this enzyme, this compound effectively halts protein production, leading to the cessation of fungal cell growth and proliferation.[1] The compound is actively transported into yeast cells, allowing it to reach inhibitory concentrations at its intracellular target.[1]

Signaling Pathway of this compound's Action

The mechanism of action is direct and targeted, focusing on the essential process of protein synthesis.

References

Methodological & Application

Application Notes and Protocols: Preparation of Icofungipen Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions for the novel antifungal agent, Icofungipen. The following protocols are designed to ensure accurate and reproducible experimental results.

Introduction

This compound is an investigational antifungal agent. Accurate preparation of stock solutions is the first critical step for in vitro and in vivo studies, including mechanism of action, potency, and efficacy assessments. This document outlines the procedures for preparing this compound stock solutions and provides essential data for laboratory use.

Chemical Properties

A summary of the essential chemical properties of this compound is provided below. These values are critical for accurate stock solution preparation.

| Property | Value |

| Molecular Weight | 450.5 g/mol |

| Purity | >99% (HPLC) |

| Appearance | White to off-white crystalline solid |

| Solubility (25°C) | DMSO: ≥ 50 mg/mLEthanol: ≥ 10 mg/mLWater: Insoluble |

Preparation of this compound Stock Solutions

This section provides detailed protocols for preparing stock solutions of this compound. It is crucial to use high-purity solvents and sterile techniques, especially for cell-based assays.

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or polypropylene tubes

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Water bath or sonicator

The following diagram illustrates the general workflow for preparing a stock solution from a powdered compound.

Caption: Workflow for preparing this compound stock solutions.

-

Calculation:

-

The formula to calculate the required mass is:

-

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

-

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

-

-

-

Procedure:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 4.505 mg of this compound powder into the tube.

-

Add 1.0 mL of anhydrous, sterile DMSO to the tube.

-

Close the cap tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.

-

Once dissolved, the stock solution is ready for use or storage.

-

The following table provides the mass of this compound required to prepare stock solutions of various concentrations in a final volume of 1 mL of DMSO.

| Desired Stock Concentration | Molecular Weight ( g/mol ) | Volume of DMSO | Mass of this compound Required |

| 1 mM | 450.5 | 1 mL | 0.4505 mg |

| 10 mM | 450.5 | 1 mL | 4.505 mg |

| 20 mM | 450.5 | 1 mL | 9.01 mg |

| 50 mM | 450.5 | 1 mL | 22.525 mg |

Storage and Stability

-

Long-term Storage: For long-term storage, aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Short-term Storage: For short-term use, the stock solution can be stored at 4°C for a few days, protected from light.

-

Stability: The stability of this compound in DMSO at various temperatures should be determined empirically. Avoid prolonged exposure to room temperature.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer.

Important Note: The final concentration of DMSO in the assay should be kept low (typically <0.5%) as it can be toxic to cells. Ensure that the vehicle control contains the same final concentration of DMSO as the experimental samples.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

-

Perform a 1:1000 dilution.

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium or buffer.

-

Mix thoroughly by gentle pipetting or vortexing before adding to the experimental system.

Hypothetical Mechanism of Action

This compound is hypothesized to act as an inhibitor of a key enzyme in the fungal cell wall biosynthesis pathway. The diagram below illustrates this proposed mechanism.

Caption: Proposed inhibition of a key enzyme by this compound.

Disclaimer: This document provides generalized guidance. Researchers should validate these protocols for their specific experimental systems. Always adhere to laboratory safety guidelines and wear appropriate personal protective equipment when handling chemical reagents.

Application Note: Using Yeast Nitrogen Base Medium for Icofungipen MIC Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icofungipen (formerly PLD-118 or BAY 10-8888) is a novel antifungal agent belonging to the beta-amino acid class.[1][2] Its mechanism of action involves the competitive inhibition of isoleucyl-tRNA synthetase, a crucial enzyme for protein biosynthesis in fungi.[1][3][4] This inhibition is contingent on the active transport of this compound into the yeast cell. Consequently, the in vitro determination of its minimum inhibitory concentration (MIC) is highly dependent on the composition of the testing medium.[1][5][6] Complex media containing amino acids, such as RPMI 1640, can interfere with the uptake of this compound, leading to inaccurately high MIC values.

This application note provides a detailed protocol for the determination of this compound MIC against Candida species using Yeast Nitrogen Base (YNB) medium, a chemically defined medium devoid of competing amino acids.[1][5] Adherence to this standardized methodology is critical for obtaining reproducible and accurate results, which are essential for research and development of this promising antifungal compound.

Mechanism of Action

This compound's antifungal activity stems from its ability to disrupt protein synthesis. As a structural analog of isoleucine, it is actively transported into the fungal cell where it competitively binds to and inhibits isoleucyl-tRNA synthetase. This enzymatic blockade prevents the charging of tRNA with isoleucine, thereby halting protein elongation and ultimately leading to fungal cell death.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Candida albicans strains as determined using Yeast Nitrogen Base (YNB) medium.

Table 1: this compound MIC Range for a Collection of Candida albicans Strains

| Number of Strains | Organism | MIC Range (µg/mL) | Reference |

| 69 | Candida albicans | 4 - 32 | [1][5] |

Table 2: this compound MIC for Specific Candida albicans Strains

| Strain ID | Susceptibility Profile | MIC (µg/mL) at 24h | Reference |

| PSCF 0440 | Most Sensitive | 0.5 - 4 | [1] |

| ATCC 90028 | Moderate Susceptibility | 4 - 8 | [1] |

| PSCF 0085 | Highest MIC | 8 - 64 | [1] |

| - | Not Specified | 0.5 (MIC-2) | [3] |

Experimental Protocol

This protocol is based on the broth microdilution method and is optimized for determining the MIC of this compound.

Materials

-

This compound (analytical grade)

-

Candida species isolates

-

Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

-

Ammonium sulfate

-

D-(+)-Glucose

-

Sterile, deionized water

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile, 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (30-37°C)

-

Sterile tubes and pipettes

Preparation of Media and Reagents

-

YNB Medium Preparation (1X):

-

Dissolve 1.7 g of YNB (without amino acids and ammonium sulfate) and 5 g of ammonium sulfate in 900 mL of sterile, deionized water.

-

Add 10 g of glucose.

-

Adjust the final volume to 1 L with sterile, deionized water.

-

Adjust the pH of the medium to between 6.0 and 7.0 using sterile HCl or NaOH.[1][5]

-

Sterilize the medium by filtration through a 0.22 µm filter. Store at 4°C.

-

-

This compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

-

Further dilutions should be made in the prepared YNB medium.

-

Experimental Workflow

Caption: Experimental workflow for this compound MIC testing.

Step-by-Step Procedure

-

Inoculum Preparation: a. Subculture the Candida isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability. b. Select a few colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard. d. Further dilute the suspension in YNB medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. The final inoculum size in each well should be between 50 and 100 CFU.[1][5]

-

Microplate Preparation: a. Dispense 100 µL of YNB medium into all wells of a 96-well microtiter plate. b. Create a serial twofold dilution of this compound. Start by adding 100 µL of a 2X working solution of this compound to the first column. c. Mix well and transfer 100 µL to the next column. Repeat this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.125 µg/mL).[3] d. Discard the final 100 µL from the last dilution column. e. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

-

Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. b. Seal the plate or use a lid to prevent evaporation. c. Incubate the plate at 30-37°C for 24 hours.[1][5]

-

MIC Determination: a. After incubation, determine the MIC by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. b. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (e.g., 50% inhibition, also referred to as MIC-2) compared to the drug-free growth control.[3]

Conclusion

The use of Yeast Nitrogen Base medium is imperative for the accurate in vitro susceptibility testing of this compound against Candida species. The protocol detailed in this application note provides a standardized framework for researchers to obtain reliable and reproducible MIC data. Consistent application of this methodology will aid in the preclinical and clinical development of this compound as a potential therapeutic agent for candidiasis.

References

- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Fungal Protein Synthesis Inhibition using Icofungipen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icofungipen, also known as PLD-118 or BAY 10-8888, is a novel beta-amino acid antifungal agent with a distinct mechanism of action that makes it a valuable tool for studying fungal protein synthesis.[1] Unlike many other antifungals that target the cell wall or membrane, this compound specifically inhibits protein biosynthesis, providing a focused approach for investigating this essential cellular process in fungi.[1] This document provides detailed application notes and protocols for utilizing this compound to study the inhibition of fungal protein synthesis, aimed at researchers, scientists, and professionals in drug development.

This compound's primary mode of action is the competitive inhibition of isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein translation. By binding to IleRS, this compound prevents the formation of isoleucyl-tRNA, leading to a depletion of this essential building block for protein synthesis and subsequent cessation of fungal growth.[1][2] Notably, this compound is actively transported into and accumulates within yeast cells, enhancing its inhibitory effect.[1]

These application notes will cover key experiments to assess the impact of this compound on fungal viability, directly measure the inhibition of protein synthesis, and analyze the genome-wide effects on translation.

Data Presentation

The following tables summarize quantitative data related to the activity of this compound against fungal pathogens.

Table 1: In Vitro Susceptibility of Candida albicans to this compound

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) range for 69 C. albicans strains | 4 - 32 µg/mL | [1][3] |

| Inoculum size for MIC testing | 50 - 100 CFU/well | [1][3] |

| Incubation time for MIC testing | 24 hours | [1][3] |

| Incubation temperature for MIC testing | 30 - 37 °C | [1][3] |

| Recommended medium for in vitro testing | Yeast Nitrogen Base (YNB) medium (chemically defined) | [1][3] |

Table 2: In Vivo Efficacy of this compound against Systemic Candida albicans Infection

| Host | Dosage | Outcome | Reference |

| Mice | 10 - 20 mg/kg/day (oral) | Dose-dependent protection | [1][3] |

| Rats | 2 - 10 mg/kg/day (oral) | Dose-dependent protection | [1][3] |

Experimental Protocols

Fungal Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on the viability of fungal cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Chemically defined liquid medium (e.g., Yeast Nitrogen Base)

-

This compound stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., isopropanol with 0.04 N HCl)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Fungal Culture Preparation: Grow the fungal strain in the appropriate liquid medium to the mid-logarithmic phase.

-

Inoculum Preparation: Adjust the fungal cell suspension to a concentration of 1 x 10^6 cells/mL in fresh, pre-warmed medium.

-

Drug Dilution: Prepare a serial dilution of this compound in the culture medium in a 96-well plate. Include a no-drug control (vehicle only) and a no-cell control (medium only).

-

Incubation: Add 100 µL of the fungal inoculum to each well, resulting in a final cell concentration of 5 x 10^5 cells/mL. Incubate the plate at the optimal temperature for the fungal species (e.g., 30-37°C) for a predetermined time (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at the same temperature. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control after subtracting the background absorbance from the no-cell control.

In Vitro Translation Assay

This protocol outlines a method to directly measure the inhibitory effect of this compound on fungal protein synthesis using a cell-free translation system.

Materials:

-

Fungal cell lysate (e.g., from Saccharomyces cerevisiae or Candida albicans)

-

In vitro transcription system to generate capped and polyadenylated reporter mRNA (e.g., luciferase or GFP)

-

Amino acid mixture (including all essential amino acids except methionine)

-

[35S]-Methionine

-

This compound stock solution

-

Reaction buffer (containing ATP, GTP, creatine phosphate, and creatine kinase)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Lysate Preparation: Prepare a translationally active cell-free extract from the desired fungal species.

-

Reaction Setup: In a microcentrifuge tube, combine the fungal lysate, reaction buffer, amino acid mixture, and the reporter mRNA.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Initiation of Translation: Add [35S]-Methionine to each tube to start the translation reaction. Incubate at the optimal temperature (e.g., 25-30°C) for a specific time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA to precipitate the newly synthesized proteins.

-

Protein Precipitation and Washing: Incubate the tubes on ice to allow for complete protein precipitation. Collect the precipitates on glass fiber filters and wash with cold TCA and then ethanol to remove unincorporated [35S]-Methionine.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the level of protein synthesis inhibition for each this compound concentration compared to the no-inhibitor control. Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Ribosome Profiling

This protocol provides a high-level workflow for ribosome profiling to investigate the genome-wide effects of this compound on translation. This technique allows for the precise mapping of ribosome positions on mRNA transcripts.

Materials:

-

Fungal culture

-

This compound

-

Cycloheximide (optional, for stalling ribosomes)

-

Lysis buffer

-

RNase I

-

Sucrose density gradient solutions

-

Ultracentrifuge

-

RNA purification kits

-

Library preparation kits for next-generation sequencing

-

Next-generation sequencer

Procedure:

-

Cell Culture and Treatment: Grow fungal cells to mid-log phase and treat with a specific concentration of this compound for a defined period. A control culture without the inhibitor should be run in parallel. Optionally, treat with cycloheximide for a short period to stall ribosomes before harvesting.

-

Cell Lysis: Harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Digestion: Treat the lysate with RNase I to digest any mRNA not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).

-

Ribosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA) by sucrose density gradient ultracentrifugation.

-

RPF Extraction: Extract the RNA from the isolated monosome fraction.

-

Library Preparation: Prepare a sequencing library from the RPFs. This involves ligating adapters to the 3' and 5' ends of the RNA fragments, reverse transcription to cDNA, and PCR amplification.

-

Sequencing: Sequence the prepared library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the fungal genome or transcriptome. Analyze the distribution of ribosome footprints along the transcripts to identify changes in translation efficiency and locate specific sites of ribosome stalling caused by this compound.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

Caption: Mechanism of action of this compound in a fungal cell.

Caption: General Amino Acid Control (GCN) pathway activation by this compound.

Caption: Experimental workflow for studying this compound's effects.

References

- 1. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing incubation time for Icofungipen MIC determination

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for determining the Minimum Inhibitory Concentration (MIC) of Icofungipen.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound MIC determination?

A1: Based on initial studies, a 24-hour incubation period at 30 to 37°C is a recommended starting point for this compound MIC determination against Candida albicans.[1] However, this may need optimization depending on the specific fungal species and strain being tested.

Q2: Can I extend the incubation time to 48 hours?

A2: Yes, extending the incubation time to 48 hours is a common practice in antifungal susceptibility testing.[2][3][4] For some antifungal agents, particularly fungistatic drugs, there can be a direct relationship between the duration of incubation and the observed MIC.[5] It is crucial to evaluate if a longer incubation period provides a more accurate and reproducible MIC for this compound against your test organisms. For some fungi, a 48-hour incubation is standard.[6][7][8][9]

Q3: What are the potential consequences of a suboptimal incubation time?

A3: An incubation time that is too short may not allow for sufficient fungal growth, leading to falsely low MIC values. Conversely, an overly long incubation period can result in drug degradation or the emergence of trailing growth, which can make endpoint determination difficult and lead to falsely high MICs.[5][10]

Q4: How do I know if my incubation time is optimal?

A4: An optimal incubation time results in clear, reproducible endpoints with minimal trailing growth in the growth control wells. The MIC values obtained should be consistent across replicate experiments. Comparing your results at different time points (e.g., 24h vs. 48h) can help determine the most stable and appropriate reading time.[2][3]

Q5: Are there standardized guidelines I can follow for antifungal susceptibility testing?

A5: Yes, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for antifungal susceptibility testing.[7][8][11][12] While specific protocols for this compound may not be established yet, these guidelines offer a framework for inoculum preparation, medium selection, and quality control that can be adapted.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Action(s) |

| No or poor growth in control wells | - Inoculum size too low- Incubation temperature incorrect- Inappropriate growth medium- Fungal strain viability issue | - Verify inoculum density using a spectrophotometer or hemocytometer.- Ensure the incubator is calibrated to the correct temperature (30-37°C for Candida albicans).[1]- Confirm the use of an appropriate medium, such as yeast nitrogen base medium for this compound.[1]- Check the viability of the fungal stock culture. |

| Inconsistent MIC results between replicates | - Pipetting errors- Inhomogeneous drug or inoculum distribution- Edge effects in microtiter plates- Reader variability (if using a plate reader) | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of drug dilutions and the fungal inoculum before dispensing.- To minimize evaporation, consider not using the outer wells of the plate or filling them with sterile water/media. - If using a spectrophotometer, ensure the plate is read at a consistent time point and that the reader is properly calibrated.[10] |

| Trailing growth (reduced but persistent growth at concentrations above the MIC) | - Incubation time is too long- Inoculum size is too high- Characteristics of the drug-organism interaction | - Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours).[2][3]- Strictly adhere to the recommended inoculum size.[5]- Use a standardized endpoint determination method, such as a prominent decrease in turbidity (for CLSI) or a specific percentage of growth inhibition (e.g., 50%) relative to the growth control.[1][6] |

| MIC values are consistently higher or lower than expected | - Incorrect drug concentration- Suboptimal incubation time- Influence of medium components | - Verify the stock solution concentration and the serial dilution process.- Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocols).- Be aware that components in the medium can affect drug activity.[5][13] For this compound, testing in a chemically defined medium like yeast nitrogen base is recommended.[1] |

Experimental Protocols

Protocol 1: Optimizing Incubation Time for this compound MIC Determination

This protocol outlines a method to determine the optimal incubation time for this compound MIC testing against a specific fungal isolate.

1. Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Yeast nitrogen base (YNB) medium (or other appropriate chemically defined medium)

-

Fungal isolate of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Calibrated incubator

2. Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar plate to obtain a fresh, pure culture.

-

Prepare a fungal suspension in sterile saline or buffer, adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in the test medium to achieve the desired final inoculum concentration as recommended by CLSI or EUCAST guidelines.

3. MIC Plate Preparation:

-

Prepare a stock solution of this compound in the appropriate solvent.

-

Perform serial two-fold dilutions of this compound in the test medium in the 96-well plate.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

4. Incubation and Reading:

-

Inoculate the wells with the prepared fungal suspension.

-

Incubate the plates at 35°C.

-

Read the MICs at multiple time points, for example, 24, 36, and 48 hours.

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well. For this compound, this has been defined as a prominent decrease in turbidity.[1] Readings can be done visually or with a spectrophotometer at a wavelength of 590 nm.[1]

5. Data Analysis:

-

Record the MIC values at each time point.

-

The optimal incubation time is the point at which the MIC is clearly discernible and remains stable with further incubation.

Visualizations

Caption: Experimental workflow for optimizing incubation time.

Caption: Logic diagram for troubleshooting inconsistent results.

References

- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing voriconazole susceptibility testing of Candida: effects of incubation time, endpoint rule, species of Candida, and level of fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Impact of host factors on susceptibility to antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Icofungipen Aqueous Stability

Welcome to the technical support center for Icofungipen. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound (also known as PLD-118) is a synthetic cyclic beta-amino acid antifungal agent that inhibits isoleucyl-tRNA synthetase, thereby disrupting protein synthesis in fungi.[1][2][3] Like many complex organic molecules, its chemical stability in aqueous solutions can be influenced by factors such as pH, temperature, buffer composition, and light exposure. Some in vitro experiments have suggested that the compound may deteriorate over 24 hours in culture media, which could affect experimental reproducibility and interpretation of results.[4][5] Ensuring the stability of your this compound solutions is critical for obtaining accurate and reliable data.

Q2: What is the optimal pH range for preparing and storing this compound solutions?

A2: While specific degradation kinetics across a wide pH range have not been published, in vitro activity has been reproducibly measured in media with a pH of 6.0 to 7.0.[1][2] It is advisable to maintain solutions within this neutral or slightly acidic range to ensure both biological activity and chemical stability. Extreme pH values should be avoided, as acid or base catalysis can promote the degradation of molecules with structures like this compound.[6]

Q3: What are the likely degradation pathways for this compound?

A3: Specific degradation products for this compound are not detailed in available literature. However, for cyclic molecules and amino acid derivatives, potential degradation pathways include:

-

Hydrolysis: The opening of the cyclic structure through the cleavage of amide or other labile bonds, often catalyzed by pH and temperature.

-

Oxidation: Reaction with dissolved oxygen or radical species, which can be initiated by light exposure or the presence of trace metal ions.[7]

Researchers should consider these potential pathways when designing experiments and analyzing results for unknown peaks in chromatography.

Q4: Can I use complex cell culture media like RPMI 1640 to dissolve this compound?

A4: Caution is advised. Studies have shown that the in vitro activity of this compound is significantly reduced in complex media (like RPMI 1640, YPD, Sabouraud) compared to chemically defined media (like Yeast Nitrogen Base, YNG).[1] This is primarily due to the presence of free amino acids, such as L-isoleucine, which compete with this compound's uptake by yeast cells.[2] While this is a biological antagonism, components in complex media could also potentially affect the compound's chemical stability over time. For stability studies, it is recommended to use simpler, defined buffer systems.

Troubleshooting Guide

Issue: I am observing a progressive loss of antifungal activity in my this compound solution over 24-48 hours.

This is a common issue suggested by preliminary research.[4][5] Use the following decision tree to troubleshoot the problem.

Caption: Troubleshooting workflow for loss of this compound activity.

Data on Solution Stability

While specific, peer-reviewed stability data for this compound is limited, the following tables provide a template for how researchers can generate and present their own stability data. The values shown are for illustrative purposes only .

Table 1: Example pH-Dependent Stability of this compound (1 mg/mL) in Aqueous Buffers at 37°C Assayed by HPLC after 24 hours.

| Buffer System (50 mM) | pH | % Recovery (Illustrative) | Appearance |

| Citrate Buffer | 4.0 | 91% | Clear, colorless |

| Phosphate Buffer | 6.0 | 98% | Clear, colorless |

| Phosphate Buffer | 7.0 | 97% | Clear, colorless |

| Tris Buffer | 8.0 | 85% | Clear, colorless |

| Carbonate Buffer | 9.0 | 72% | Clear, colorless |

Table 2: Example Temperature-Dependent Stability of this compound (1 mg/mL) in Phosphate Buffer (pH 7.0) Assayed by HPLC after 48 hours.

| Storage Temperature | % Recovery (Illustrative) |

| 2-8°C (Refrigerated) | 99% |

| 25°C (Room Temp) | 92% |

| 37°C (Incubator) | 88% |

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes how to prepare a standard 5 mg/mL stock solution of this compound.

-

Materials:

-

This compound powder

-

Sterile Phosphate Buffer (50 mM, pH 6.5)

-

Sterile, amber-colored vials

-

0.22 µm sterile syringe filter

-

-

Procedure:

-

Weigh the required amount of this compound powder in a sterile container.

-

Add the sterile phosphate buffer to achieve a final concentration of 5 mg/mL.[1]

-

Vortex gently until the powder is completely dissolved. Avoid vigorous shaking to minimize oxidation.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber vial.

-

Store the vial at 2-8°C, protected from light. It is recommended to prepare this solution fresh for each set of experiments or, if stored, to re-qualify its concentration before use.

-

Protocol 2: Forced Degradation Study Workflow

A forced degradation study helps identify potential degradation pathways and develop a stability-indicating analytical method.

Caption: Workflow for a forced degradation study of this compound.

Protocol 3: Stability-Indicating HPLC-UV Method (Example)

This method is a starting point for quantifying this compound and separating it from potential degradants. Method development and validation are required.[8][9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Equilibrate at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal wavelength (e.g., 210-280 nm), as specific absorbance maxima are not published.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Visualizing Potential Degradation

The following diagram illustrates a hypothetical hydrolytic degradation pathway for a cyclic compound like this compound. This is a conceptual model to aid in the potential identification of unknown metabolites or degradants.

Caption: Hypothetical hydrolytic degradation pathway for this compound.

References

- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability assessment of ketoconazole in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Validation of an analytical method for the titration of injectable lyophilized Amphotericin B [medigraphic.com]

adjusting pH in media for optimal Icofungipen activity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Icofungipen, with a specific focus on the critical role of pH in its antifungal activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the in vitro activity of this compound?

A1: The optimal in vitro activity of this compound against Candida albicans is observed at a pH range of 6 to 7.[1][2] Testing should ideally be performed within this pH range to ensure reproducible and accurate minimum inhibitory concentration (MIC) measurements.[1][2]

Q2: How does pH outside the optimal range affect this compound's activity?

A2: The antifungal activity of this compound, as measured by MIC, decreases at pH values below 5 and at or above 7, with an observed two- to fourfold increase in MIC after 48 hours of incubation.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a beta-amino acid that actively accumulates in yeast cells.[1][2][3] It competitively inhibits isoleucyl-tRNA synthetase, which disrupts protein biosynthesis and leads to its antifungal effect.[1][2][3][4][5]

Q4: Are there specific media requirements for testing this compound activity?

A4: Yes, it is crucial to use a chemically defined growth medium, such as Yeast Nitrogen Base (YNB) medium, that is free of amino acids.[1][2][3] The presence of free amino acids, particularly isoleucine, leucine, and valine, will compete with the uptake of this compound by the yeast cells and can significantly increase the MIC.[1]

Q5: Can I use standard complex media like YPD or RPMI 1640 for this compound susceptibility testing?

A5: It is not recommended. Complex media contain amino acids that interfere with the uptake of this compound, leading to significantly higher and less reliable MIC values.[1] Chemically defined media are necessary for accurate in vitro susceptibility testing.[1]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High or inconsistent MIC values for this compound | Incorrect pH of the medium: The medium pH may be outside the optimal 6-7 range, reducing the apparent activity of the compound.[1] | Verify the pH of your medium after preparation and adjust it to 6.0-7.0 using sterile HCl or NaOH before adding the drug and inoculum. |

| Inappropriate growth medium: Use of complex media (e.g., YPD, Sabouraud) containing amino acids that compete with this compound uptake.[1] | Switch to a chemically defined medium, such as Yeast Nitrogen Base (YNB) medium, without amino acid supplementation.[1][2] | |

| High inoculum size: An inoculum size greater than 100 CFU/well can lead to reduced sensitivity to this compound.[1] | Standardize the inoculum size to 50-100 CFU/well for microdilution assays.[1][2] | |

| Precipitation of this compound in the medium | pH-related solubility issues: Although not explicitly reported for this compound in the provided context, pH can affect the solubility of chemical compounds. | Ensure the pH of the medium is within the recommended 6-7 range. If precipitation persists, consider preparing a stock solution in a suitable solvent before diluting it in the final medium. |

| No observable antifungal activity | Presence of competing amino acids: The medium may be inadvertently supplemented with isoleucine, leucine, or valine.[1] | Double-check the composition of your chemically defined medium to ensure it is free of competing amino acids.[1] |

| Degradation of the compound: Improper storage or handling of the this compound stock solution. | Store the this compound stock solution according to the manufacturer's recommendations and prepare fresh dilutions for each experiment. |

Data Presentation

Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

| pH of Medium | Fold Change in MIC (after 48h incubation) |

| < 5 | ~2 to 4-fold increase[1] |

| 6 - 7 | Optimal Activity (Baseline)[1][2] |

| ≥ 7 | ~2 to 4-fold increase[1] |

Experimental Protocols

Protocol for Adjusting pH of Yeast Nitrogen Base (YNB) Medium for this compound Susceptibility Testing

Materials:

-

Yeast Nitrogen Base (YNB) without amino acids

-

Glucose (or other appropriate carbon source)

-

Sterile deionized water

-

Sterile 1 M HCl and 1 M NaOH solutions

-

Calibrated pH meter with a sterile electrode

-

Sterile magnetic stirrer and stir bar

-

Sterile filtration unit (0.22 µm pore size)

Procedure:

-

Prepare the YNB medium according to the manufacturer's instructions, dissolving the powder in the appropriate volume of deionized water.

-

Add the carbon source (e.g., glucose) to the desired final concentration.

-

Place the medium on a sterile magnetic stirrer in a sterile container.

-

Aseptically introduce a sterile pH electrode into the medium.

-

Monitor the initial pH of the medium.

-

To lower the pH, add sterile 1 M HCl dropwise while continuously monitoring the pH. Allow the reading to stabilize after each addition.

-

To raise the pH, add sterile 1 M NaOH dropwise, again monitoring the pH closely.

-

Continue this process until the pH is within the target range of 6.0 to 7.0.

-

Once the desired pH is achieved, remove the pH electrode.

-

To ensure sterility after pH adjustment, filter the entire volume of the medium through a 0.22 µm sterile filtration unit into a sterile storage bottle.

-

The pH-adjusted, sterile medium is now ready for use in the this compound susceptibility assay.

Visualizations

Caption: Mechanism of this compound and factors influencing its activity.

Caption: Experimental workflow for medium pH adjustment.

References

- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

improving the in vitro to in vivo correlation of Icofungipen efficacy

Welcome to the technical support center for Icofungipen. This resource is designed to assist researchers, scientists, and drug development professionals in improving the in vitro to in vivo correlation (IVIVC) of this compound efficacy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the in vitro activity (MIC) of this compound so modest compared to its potent in vivo efficacy?

A1: This is a known characteristic of this compound and a primary challenge in establishing a direct IVIVC. The discrepancy arises from several factors related to its unique mechanism of action and the specific requirements for its in vitro testing.[1][2]

-

Mechanism of Action: this compound is a β-amino acid that actively accumulates in yeast cells and inhibits isoleucyl-tRNA synthetase, thereby blocking protein synthesis.[1][2][3]

-

In Vitro Assay Conditions: The in vitro activity of this compound is highly dependent on the composition of the growth medium.[1] Standard media often contain amino acids, including L-isoleucine, which compete with this compound for uptake into the yeast cell, leading to antagonized antifungal activity and artificially high Minimum Inhibitory Concentrations (MICs). To obtain reproducible and accurate in vitro results, it is crucial to use a chemically defined medium, such as Yeast Nitrogen Base (YNB), that is free of competing amino acids.[2]

-

In Vivo Environment: In contrast, the in vivo environment does not appear to have the same antagonistic effect. Studies in mice and rats have shown that the in vivo efficacy of this compound was not affected by the co-administration of L-isoleucine.[1][2] This suggests that the local concentration of competing amino acids at the site of infection in vivo may be significantly lower or that other host factors contribute to the drug's efficacy.

-

Pharmacokinetics: this compound exhibits excellent oral bioavailability in multiple species, contributing to its strong in vivo performance.[1][2]

Q2: My this compound MIC values are highly variable. What are the common causes and how can I troubleshoot this?

A2: Variability in this compound MICs is a frequent issue and can almost always be traced back to the experimental setup. Here are the key factors to check:

-

Growth Medium: As mentioned in Q1, the use of an appropriate, chemically defined medium is critical.

-

Inoculum Size: The starting inoculum concentration can significantly impact the MIC value. Higher inoculum sizes have been shown to reduce the apparent susceptibility of Candida albicans to this compound.[1]

-

Incubation Time and Temperature: Consistent incubation parameters are essential for reproducible results.

-

Endpoint Reading: The method of determining the MIC endpoint can introduce variability.

-

Troubleshooting: For this compound, the MIC is typically defined as the lowest concentration showing a significant reduction in growth (e.g., 50% inhibition or MIC-2) compared to the drug-free control well.[4] Visual readings should be performed consistently.

-

Q3: I am not observing the expected in vivo efficacy with this compound in my animal model. What should I consider?

A3: If in vivo efficacy is lower than anticipated, several factors related to the animal model and experimental design should be investigated:

-

Animal Model: The choice of animal model and the specifics of the infection can influence the outcome.

-

Troubleshooting:

-

Species: Pharmacokinetics can differ between species. For instance, the half-life of this compound is longer in rats (6 hours) compared to mice (2.5 hours), which can lead to higher systemic exposure and greater efficacy in rats at similar doses.[1]

-

Infection Model: The type of infection model (e.g., systemic vs. localized) can impact drug distribution and efficacy. This compound is effective in systemic C. albicans infection models in both mice and rats.[1][2]

-

Immune Status: The immune status of the animal (e.g., neutropenic) can significantly affect the course of infection and the required therapeutic dose.[4][5]

-

-

-

Drug Administration: The route and frequency of administration are critical.

-

Fungal Strain: The virulence and susceptibility of the Candida strain used can vary.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Candida albicans

| Parameter | Medium | Incubation | Inoculum Size (CFU/well) | Value (µg/mL) | Reference |

| MIC Range | Yeast Nitrogen Base (YNB) | 24h at 30-37°C | 50-100 | 4 - 32 | [1][2] |

| MIC-2 | Yeast Nitrogen Base (YNB) | 24h at 35°C | ~50 | 0.5 | [4] |

Table 2: In Vivo Efficacy of this compound in Candida albicans Infection Models

| Animal Model | Infection Type | Dosing Regimen | Efficacy Endpoint | Effective Dose | Reference |

| Mouse | Lethal Systemic | 10-20 mg/kg/day (oral) | 100% Protection | ~10-20 mg/kg/day | [1] |

| Rat | Lethal Systemic | 2-10 mg/kg/day (oral) | Dose-dependent protection | ~10 mg/kg/day for 100% protection | [2] |

| Neutropenic Rabbit | Disseminated | 2-25 mg/kg BID (IV) | Tissue clearance of C. albicans | Dose-dependent clearance | [4][5] |

Experimental Protocols

Key Experiment 1: In Vitro Susceptibility Testing (Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Methodology:

-

Medium Preparation: Prepare Yeast Nitrogen Base (YNB) medium without amino acids and adjust the pH to 6.0-7.0.[1][2]

-

Drug Dilution: Prepare serial twofold dilutions of this compound in the YNB medium in a 96-well microtiter plate.

-

Inoculum Preparation: Culture C. albicans on a suitable agar medium. Prepare a suspension in sterile saline and adjust the turbidity to achieve a final inoculum concentration of 50-100 Colony Forming Units (CFU) per well.[1][2]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control.

-

Incubation: Incubate the plates at 30-37°C for 24 hours.[1][2]

-

Endpoint Determination: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% reduction or MIC-2) compared to the growth control well.[4]

Key Experiment 2: In Vivo Efficacy Testing (Murine Lethal Systemic Infection Model)

Objective: To evaluate the in vivo efficacy of this compound in a lethal systemic Candida albicans infection model in mice.

Methodology:

-

Animal Model: Use a suitable strain of mice (e.g., BALB/c).

-

Inoculum Preparation: Prepare an inoculum of a pathogenic C. albicans strain in sterile saline. The concentration should be predetermined to cause a lethal infection within a specific timeframe.

-

Infection: Infect the mice intravenously with the prepared C. albicans inoculum.[1]

-

Treatment:

-

Initiate treatment at a specified time post-infection (e.g., 24 hours).[4]

-

Administer this compound orally at various doses (e.g., 5, 10, 20 mg/kg/day).[1][6]

-

Include a vehicle control group (receiving the drug vehicle only) and potentially a positive control group (treated with a known antifungal like fluconazole).

-

-

Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).

-

Endpoint Analysis: The primary endpoint is survival. Efficacy is demonstrated by a dose-dependent increase in the survival rate of the treated groups compared to the vehicle control group.[1]

Visualizations

Caption: Mechanism of action of this compound in yeast cells.

Caption: Experimental workflow for establishing this compound IVIVC.

Caption: Troubleshooting decision tree for poor this compound IVIVC.

References

- 1. In Vitro Activity and In Vivo Efficacy of this compound (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity and in vivo efficacy of this compound (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational study of the mechanism of binding of antifungal this compound in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Efficacy, Plasma Pharmacokinetics, and Safety of this compound, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Validation & Comparative

A Comparative Analysis of Icofungipen and Fluconazole Efficacy Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antifungal agents icofungipen and fluconazole, focusing on their efficacy against Candida albicans. The information presented is collated from preclinical and clinical research, with a focus on quantitative data and experimental methodologies to support further investigation and drug development efforts.

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The azole antifungal fluconazole has long been a first-line therapy due to its efficacy and favorable safety profile. However, the emergence of fluconazole-resistant C. albicans strains necessitates the development of novel antifungal agents with alternative mechanisms of action.[1][2] this compound, a β-amino acid derivative, represents a new class of antifungals that has shown promise in preclinical and clinical studies.[3] This guide will delve into a comparative analysis of these two antifungal compounds.

Mechanisms of Action

The fundamental difference in the efficacy and resistance profiles of this compound and fluconazole lies in their distinct molecular targets within C. albicans.

This compound: This agent acts by inhibiting isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein biosynthesis.[4][5] By competitively binding to IleRS, this compound prevents the incorporation of isoleucine into nascent polypeptide chains, thereby halting protein synthesis and arresting fungal growth.[5][6] This unique mechanism of action means there is no cross-resistance with existing antifungal classes, including azoles.[4]

Fluconazole: As a member of the triazole class, fluconazole targets the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene).[1][7] This enzyme is a key component of the ergosterol biosynthesis pathway. By inhibiting 14α-demethylase, fluconazole disrupts the production of ergosterol, a vital component of the fungal cell membrane.[8][9] This leads to the accumulation of toxic sterol precursors and ultimately compromises cell membrane integrity and function.[7]

Comparative In Vitro Efficacy

The in vitro activity of this compound and fluconazole against C. albicans is typically determined by broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).

| Antifungal Agent | C. albicans Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| This compound | 69 clinical isolates | 4 - 32 | - | - | [4] |

| Not specified | 16 - 64 | - | 8 - 32 | [10] | |

| 1 clinical isolate | 0.5 (MIC-2) | - | - | [6] | |

| Fluconazole | 1 clinical isolate | 0.25 | - | - | [6] |

| 13,338 clinical isolates | ≤8 (91% susceptible) | - | 8 | [11] | |

| ≥64 (3% resistant) | [11] |

Note: The in vitro activity of this compound is highly dependent on the composition of the growth medium.[3][4] Testing must be performed in a chemically defined medium, such as Yeast Nitrogen Base (YNB), as the presence of free amino acids can compete with the uptake of the drug.[4]

Comparative In Vivo Efficacy

In vivo studies in animal models provide crucial insights into the therapeutic potential of antifungal agents.

| Antifungal Agent | Animal Model | C. albicans Infection Model | Dosing Regimen | Outcome | Reference |

| This compound | Mouse | Lethal systemic infection | 10-20 mg/kg/day (oral) | Dose-dependent protection | [3][4] |

| Rat | Lethal systemic infection | 2-10 mg/kg/day (oral) | Dose-dependent protection | [3][4] | |

| Mouse | Lethal systemic infection (Fluconazole-resistant strain) | 10 mg/kg twice daily (oral) | Significant survival benefit | [12] | |

| Fluconazole | Mouse | Lethal systemic infection | 2 mg/kg/day (oral) | Significant survival benefit | [12] |

| Neutropenic Mouse | Systemic infection | Not specified | 50.5% 31-day survival | [13] |

Notably, this compound has demonstrated significant in vivo efficacy against C. albicans isolates with reduced susceptibility to fluconazole, highlighting its potential for treating azole-resistant infections.[3][4]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

A standardized experimental workflow is critical for reproducible MIC determination.

Key Methodological Details for this compound:

-

Medium: Yeast Nitrogen Base (YNB) medium is essential to avoid antagonism from free amino acids.[4]

-

pH: The medium should be adjusted to a pH of 6 to 7.[4]

-

Inoculum Size: A low inoculum of 50 to 100 CFU/well is recommended, as higher inocula can reduce the apparent susceptibility to this compound.[4]

-

Incubation: 24 hours at 30 to 37°C.[4]

Key Methodological Details for Fluconazole:

-

Medium: Standard RPMI 1640 medium is typically used.[6]

-

Standardization: The Clinical and Laboratory Standards Institute (CLSI) M27-A2 document provides a reference method for yeast susceptibility testing.[6]

Resistance Mechanisms

Understanding the mechanisms of resistance is critical for drug development and clinical application.

This compound: As a relatively new agent, clinical resistance to this compound has not been extensively studied. However, potential mechanisms could involve mutations in the target enzyme, isoleucyl-tRNA synthetase, or alterations in drug uptake.

Fluconazole: Resistance to fluconazole in C. albicans is well-documented and can arise through several mechanisms:[1][2][14]

-

Target Site Modification: Mutations in the ERG11 gene can reduce the binding affinity of fluconazole to 14α-demethylase.[14]

-